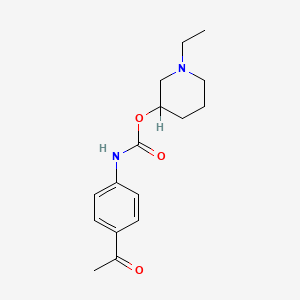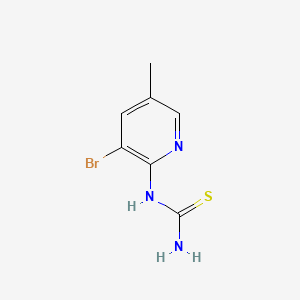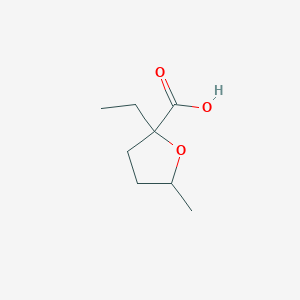
2-Ethyl-5-methyltetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-furancarboxylic acid, 2-ethyltetrahydro-5-methyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-furancarboxylic acid derivatives. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under elevated pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic methods. These methods leverage the enzymatic conversion of biomass-derived precursors, such as 5-hydroxymethylfurfural, into the desired furan derivatives. Biocatalysis offers advantages such as mild reaction conditions, lower costs, and higher selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) can be used under acidic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, such as 2-furoic acid, 5-methyl-2-furancarboxylic acid, and tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of bio-based polymers and as an intermediate in the synthesis of fine chemicals
Mécanisme D'action
The mechanism of action of 2-furancarboxylic acid, 2-ethyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in furan metabolism. The compound’s effects are mediated through its conversion into various metabolites that participate in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.
5-Methyl-2-furancarboxylic acid: Another furan derivative with a methyl group at the 5-position.
Tetrahydrofuran: A fully hydrogenated furan derivative used as a solvent and chemical intermediate.
Uniqueness
2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-ethyl-5-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-3-8(7(9)10)5-4-6(2)11-8/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
VZNJFTROMUNRHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(O1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


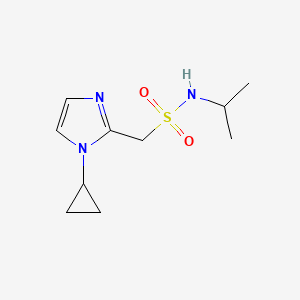
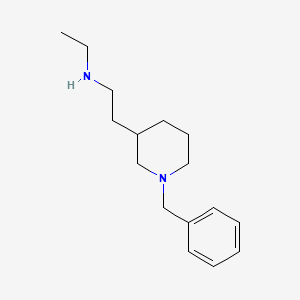
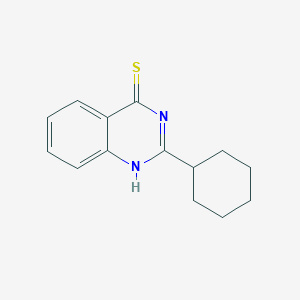


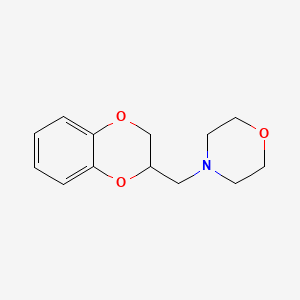
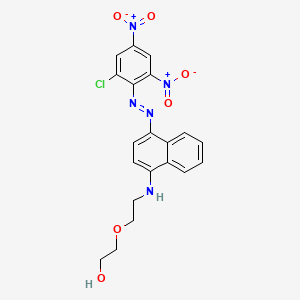
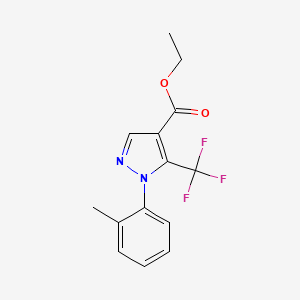
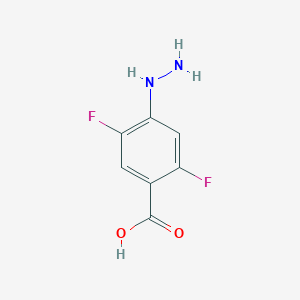
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
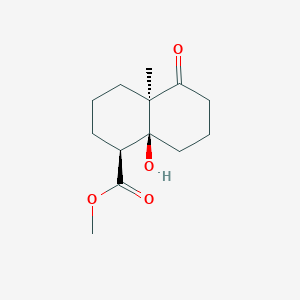
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
